1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-16-4-6-19(7-5-16)8-9-14-10-11(15-9)17(2)13(21)18(3)12(10)20/h4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYOGLSVXQQNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione typically involves multiple steps, starting with the formation of the purine ring system. The key steps include:
Formation of the Purine Core: This can be achieved through the condensation of suitable precursors such as formamide and urea.
Introduction of Substituents:
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the appropriate leaving group is replaced by the piperazine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used, with reaction conditions typically involving heating and the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Structure and Composition
The molecular formula of 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione is with a molecular weight of 361.5 g/mol. The compound's structure features a purine base with additional functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in vitro experiments revealed that treatment with the compound led to a dose-dependent reduction in cell viability in breast cancer and leukemia cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been recognized for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This makes it a candidate for treating conditions characterized by chronic inflammation, including arthritis and gout .
Antioxidant Properties
In addition to its anti-inflammatory effects, the compound exhibits antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in preventing oxidative damage associated with various diseases, including neurodegenerative disorders.
Neurological Applications
Preliminary studies suggest that this purine derivative may have neuroprotective effects. It has been found to enhance cognitive function in animal models of neurodegeneration by modulating neurotransmitter levels and reducing neuronal apoptosis .
Case Study 1: Cancer Cell Lines
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Case Study 2: Inflammatory Models
A study conducted on macrophage cell lines demonstrated that treatment with this purine derivative resulted in decreased levels of inflammatory markers when stimulated with lipopolysaccharide (LPS). The findings suggest its potential application in treating inflammatory diseases.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of this compound in animal models of Alzheimer’s disease. The results showed improvements in memory retention and reduced neuronal loss, indicating its potential for therapeutic use in neurodegenerative conditions .
Mechanism of Action
The mechanism by which 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Imatinib: A well-known therapeutic agent used to treat leukemia.
Piperazine derivatives: Other compounds containing the piperazine ring, which are used in various applications.
Biological Activity
1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural components which include a purine base and a piperazine moiety, contributing to its interaction with various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound primarily revolves around its ability to interact with specific receptors and enzymes in the body. It has been studied for its potential effects on:
- Adenosine receptors : The compound may act as an agonist or antagonist at various adenosine receptor subtypes, influencing pathways related to inflammation and neuroprotection.
- Dopamine receptors : Preliminary studies suggest that it may exhibit selective binding properties to dopamine receptors, potentially impacting neurological functions and disorders.
Biological Activity Data
Research indicates that this compound exhibits a range of biological activities:
Case Studies
- Antioxidant Activity : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) in neuronal cells, suggesting its potential use in neurodegenerative diseases where oxidative stress is a factor.
- Antimicrobial Properties : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections.
- Neuroprotective Effects : In animal models, administration of the compound resulted in improved outcomes in models of Parkinson’s disease, highlighting its role in protecting dopaminergic neurons from degeneration.
Research Findings
Recent findings emphasize the pharmacological potential of this compound:
- Binding Affinity Studies : Research indicates that the compound has a high binding affinity for dopamine D3 receptors, which may explain its antidepressant-like effects observed in behavioral assays.
- Metabolic Stability : Investigations into the metabolic pathways revealed that the compound is relatively stable, with minimal degradation under physiological conditions, making it a candidate for further drug development.
Q & A
Q. What are the common synthetic routes for this compound, and what methodological steps are critical for reproducibility?
Answer: The synthesis typically involves multi-step nucleophilic substitution and functional group modifications. A validated route includes:
Alkylation : React 8-chloro-1,3-dimethylpurine-2,6-dione with 4-methylpiperazine under basic conditions (e.g., KCO in DMF) to introduce the piperazinylmethyl group .
Q. How is the compound characterized spectroscopically?
Answer: Key techniques include:
Q. What structural features influence its reactivity and solubility?
Answer:
- Piperazine moiety : Enhances water solubility via protonation at physiological pH .
- Purine-dione core : Susceptible to nucleophilic attack at C8, requiring inert storage conditions (2–8°C under nitrogen) .
- Methyl groups : Steric hindrance reduces aggregation in polar solvents .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported biological activity?
Answer: Contradictions may arise from:
- Assay variability : Use standardized kinase inhibition assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine) .
- Metabolic stability : Compare half-life in microsomal assays (human vs. rodent) to assess species-specific effects .
- Structural analogs : Test derivatives (e.g., 8-benzyl or 7-ethyl variants) to isolate pharmacophore contributions .
Q. What strategies optimize structure-activity relationships (SAR) for target selectivity?
Answer:
- Piperazine modifications : Replace 4-methylpiperazine with cyclopropanecarbonyl-piperazine to enhance binding to ALDH1A1 (IC improvement from 1.2 µM to 0.3 µM) .
- Substituent screening : Use parallel synthesis to generate 8-arylpiperazinyl derivatives and evaluate cytotoxicity (e.g., IC in HeLa cells) .
Q. How to address low yields in large-scale synthesis?
Answer:
- Catalytic optimization : Replace Pd(dba) with Pd(OAc)/Xantphos to reduce metal leaching and improve coupling efficiency .
- Solvent selection : Switch from DMF to DMAc for better solubility of intermediates .
Q. What computational methods predict binding modes with kinases?
Answer:
- Molecular docking : Use AutoDock Vina with PDB 6Z8 (Mixed Lineage Kinase Domain-Like protein) to model interactions. Key residues: Lys50 (H-bond with C=O) and Phe28 (π-stacking with purine) .
- MD simulations : Analyze stability of the piperazine-methyl linker in explicit solvent (100 ns trajectories) .
Q. How to improve metabolic stability for in vivo studies?
Answer:
- Deuterium labeling : Replace methyl groups with CD to slow CYP450-mediated oxidation (e.g., t increased from 2.1 to 4.7 h in rat liver microsomes) .
- PEGylation : Attach polyethylene glycol to the purine N7 position to reduce renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
